molecular formula C7H8ClNOS B067616 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol CAS No. 175135-89-4

2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol

Cat. No. B067616
CAS RN: 175135-89-4
M. Wt: 189.66 g/mol
InChI Key: KLOJLJIHCJJDCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol involves strategic functionalization of pyridyl and ethan-1-ol moieties. For instance, functionalized 2-pyridyl-substituted metallo-1,2-enedithiolates have been prepared from 1-(2-pyridyl)-4-acetoxy-2-bromobutan-1-one, showcasing a method that could be adapted for synthesizing the compound of interest (Houten et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details about bonding and interaction. For example, the crystal structure and Hirshfeld surface analysis of 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane provides insights into π-π and C−H•••π interactions, which are crucial for understanding the structural characteristics of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (González-Montiel et al., 2015).

Chemical Reactions and Properties

The reactivity of the pyridyl moiety in compounds similar to 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol can lead to various chemical transformations. For instance, reactions of hybrid organotellurium ligands with mercury (II) bromide showcase complex formation and decomposition pathways that could be relevant for understanding the chemical behavior of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (Singh et al., 2005).

Physical Properties Analysis

The synthesis and characterization of related compounds provide insights into the physical properties such as luminescence, which could be explored for 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol. For example, coordination polymers incorporating LnCl₃ and 1,2-bis(4-pyridyl)ethane exhibit various luminescence properties, suggesting potential physical properties of interest (Dannenbauer et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol can be inferred from studies on similar compounds. For instance, the synthesis and fungicidal activity of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols highlight the potential bioactivity and chemical reactivity of the compound , suggesting avenues for further chemical property exploration (Kuzenkov & Zakharychev, 2009).

Scientific Research Applications

Fungicidal Activity

2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol and its derivatives exhibit fungicidal activity. Research has shown that these compounds can be effective in controlling fungal growth, contributing to both pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).

Coordination Chemistry

These compounds play a significant role in coordination chemistry. They have been used to create various complex structures with metals like silver, copper, palladium, and zinc. These complexes are valuable in understanding the interactions between organic molecules and metals, which is crucial in fields like material science and catalysis (Steel & Sumby, 2003).

Catalysis

Certain complexes of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol exhibit catalytic properties. They have been used in asymmetric transfer hydrogenation, a process important in the synthesis of various pharmaceuticals and chemicals. This showcases the compound's potential in enhancing the efficiency and selectivity of chemical reactions (Yang et al., 1997).

Supramolecular Chemistry

This compound is also significant in the formation of supramolecular structures. It has been used to form co-crystals with various acids, leading to the development of complex molecular architectures. These structures have applications in designing new materials with specific physical and chemical properties (Ebenezer & Muthiah, 2011).

Organic Synthesis

2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol derivatives have been utilized in the synthesis of various organic compounds, demonstrating their versatility as synthetic intermediates. They play a crucial role in building complex molecules for different applications, including drug development and material science (Yoshida et al., 2011).

Pharmaceutical Synthesis

These compounds have been used in the synthesis of pharmaceutically active compounds. Their ability to form specific structures and react in particular ways makes them valuable in creating molecules with desired biological activities (Yang et al., 2017).

properties

IUPAC Name

2-(5-chloropyridin-2-yl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOJLJIHCJJDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379285
Record name 2-[(5-Chloropyridin-2-yl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175135-89-4
Record name 2-[(5-Chloro-2-pyridinyl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Chloropyridin-2-yl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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